
4-(4-Methylbenzene-1-sulfonyl)cinnoline
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Overview
Description
Cinnoline derivatives, characterized by a bicyclic aromatic structure consisting of a benzene ring fused to a pyridazine ring, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities . The sulfonated cinnoline scaffold, such as 4-(4-Methylbenzene-1-sulfonyl)cinnoline, combines the bioactive cinnoline core with a sulfonyl group, which enhances solubility and modulates electronic properties for improved target interactions. These analogs are synthesized via sulfonylation reactions, often yielding intermediates for drug discovery pipelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosylcinnoline typically involves the tosylation of cinnoline. One common method includes the reaction of cinnoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete tosylation.
Industrial Production Methods: In an industrial setting, the production of 4-Tosylcinnoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and green chemistry principles can further improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Tosylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the tosyl group to a sulfonamide.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Tosylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Derivatives of 4-Tosylcinnoline are investigated for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tosylcinnoline and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
The provided evidence focuses on 4-methylbenzenesulfonyl-substituted pyrrole carboxylates, which share structural similarities with the sulfonated cinnoline framework. Below is a detailed comparison based on substituent effects, synthesis efficiency, and spectroscopic properties:
Key Observations:
Substituent Effects on Synthesis Efficiency :
- Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) on the benzoyl or pyridyl substituents generally correlate with moderate yields (60–78%) .
- Bulky cyclopropyl substituents (e.g., in 246 and 248) reduce yields compared to linear acyl groups (e.g., 240: 89% yield) due to steric hindrance during coupling .
Spectroscopic Trends :
- Aromatic protons in 238 and 248 exhibit downfield shifts (δ 7.75–8.41 ppm) due to electron-withdrawing sulfonyl and fluorinated groups .
- The trifluoromethyl group induces distinct splitting patterns (e.g., δ 7.59–7.62 ppm in 248 ) and contributes to higher molecular weights (e.g., m/z 510.0) .
Mass Spectrometry :
- Compounds with difluoromethylpyridyl groups (e.g., 240 , 250 ) show consistent fragmentation patterns (m/z 475.2), suggesting stability of the difluoromethyl moiety .
Limitations in Direct Comparison:
However, extrapolating from pyrrole analogs:
- The cinnoline core’s extended π-system may enhance aromatic stacking interactions compared to pyrrole derivatives.
Notes
Methodological Consistency : All compounds in Table 1 were synthesized via sulfonylation or amide coupling, followed by purification via flash chromatography .
Data Gaps : Biological activity data (e.g., IC₅₀ values) are absent in the evidence, limiting functional comparisons.
Structural Caveats: The provided compounds are pyrrole-based, whereas cinnoline derivatives may exhibit distinct pharmacokinetic profiles due to their fused bicyclic structure .
Biological Activity
4-(4-Methylbenzene-1-sulfonyl)cinnoline, also known as 4-tosylcinnoline, is a heterocyclic compound characterized by its unique structure that includes a cinnoline core substituted with a para-toluenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. Its molecular formula is C15H12N2O2S, with a molecular weight of approximately 284.3 g/mol.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a sulfonyl group that enhances its reactivity and functionalization potential, making it a valuable intermediate in organic synthesis.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that derivatives of this compound can modulate inflammatory responses effectively. For instance, compounds with electron-donating groups on the benzoyl ring demonstrated higher anti-inflammatory activity compared to those with electron-withdrawing groups. The mechanism of action may involve inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory pathway .
Antibacterial and Antifungal Properties
Cinnoline derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. In vitro studies have demonstrated moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 6.25 to 25 μg/mL. Notably, the compound has shown effectiveness against resistant strains of pathogens like Escherichia coli and Staphylococcus aureus .
Pathogen | MIC (μg/mL) |
---|---|
E. coli | 6.25 - 25 |
S. aureus | 6.25 - 25 |
C. albicans | 8 - 27 |
A. niger | 8 - 27 |
Antitumor Activity
The potential antitumor effects of cinnoline derivatives have also been explored. Some studies suggest that these compounds may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the tosyl group in this compound may enhance its interaction with biological targets involved in cancer progression.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- COX-2 Inhibition : The compound's anti-inflammatory properties are likely mediated through COX-2 inhibition, reducing the production of pro-inflammatory mediators.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in bacterial cell wall synthesis and fungal growth.
- Signal Transduction Modulation : By altering signaling pathways, such as those involving cAMP levels via phosphodiesterase inhibition, these compounds may exert therapeutic effects in various diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of cinnoline derivatives:
- Antimicrobial Studies : A comprehensive review highlighted that various cinnoline derivatives exhibited significant antimicrobial activity against multiple pathogens, suggesting their potential as lead compounds in drug development .
- Anti-inflammatory Evaluation : Research conducted by Saxena et al. indicated that specific substitutions on the cinnoline scaffold could enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Pharmacological Screening : In pharmacological screenings for neurological disorders, compounds related to cinnoline have shown promise for treating conditions like Alzheimer's disease due to their neuroprotective properties .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(4-methylbenzene-1-sulfonyl)cinnoline derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of cinnoline precursors using 4-methylbenzenesulfonyl chloride under basic conditions. For example, coupling reactions with pyrrole intermediates (e.g., ethyl 3-methyl-1-(4-methylbenzenesulfonyl)pyrrole-2-carboxylate) require DMAP and triethylamine in dichloromethane at 0°C, followed by purification via flash chromatography (hexane/EtOAc gradients) to achieve yields >80% . Optimization strategies include controlling reaction stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and monitoring reaction progress via TLC or LC-MS.
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : High-resolution 1H NMR (400 MHz, DMSO-d6) is critical for confirming substituent positions and purity, with characteristic peaks for methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.4–8.4 ppm). ESI-MS or HRMS validates molecular weight (±1 Da), while HPLC (C18 column, methanol/buffer mobile phase) ensures >95% purity .
Q. What safety protocols should be followed when handling 4-methylbenzenesulfonyl intermediates?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as sulfonyl chlorides are irritants and sensitizers. Work in a fume hood to prevent inhalation. Quench waste with 1.5 N HCl before disposal, and avoid aqueous neutralization to prevent exothermic reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for 4-(4-methylbenzenesulfonyl)cinnoline-based enzyme inhibitors?
- Methodological Answer : Perform iterative modifications to the cinnoline core (e.g., substituents at positions 3 and 4) and assess inhibitory activity against target enzymes (e.g., PDE4 or BTK) using fluorescence polarization assays. Computational docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated by X-ray crystallography of inhibitor-enzyme complexes .
Q. What strategies resolve contradictory data in biological activity studies of cinnoline derivatives?
- Methodological Answer : Cross-validate in vitro assays (e.g., enzyme inhibition IC50) with orthogonal methods like SPR or ITC to confirm binding affinity. Replicate in vivo studies (e.g., rodent collagen-induced arthritis models) under controlled conditions (dose, exposure time) to isolate pharmacokinetic vs. pharmacodynamic effects .
Q. How can HPLC methods be optimized for quantifying 4-(4-methylbenzenesulfonyl)cinnoline in biological matrices?
- Methodological Answer : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) on a C18 column to improve peak resolution. Validate linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery rates (>90%) via spiked plasma/serum samples .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of cinnoline-based BTK inhibitors?
- Methodological Answer : Use rat collagen-induced arthritis models to assess anti-inflammatory efficacy. Administer compounds orally (10–30 mg/kg daily) and measure paw swelling reduction via caliperometry. Correlate plasma exposure (LC-MS/MS) with efficacy to establish exposure-response relationships .
Q. How can computational models predict metabolic stability of 4-(4-methylbenzenesulfonyl)cinnoline derivatives?
- Methodological Answer : Apply CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) to identify vulnerable metabolic sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and quantify half-life (t1/2) via LC-MS .
Q. Ethics & Data Management
Q. How can researchers balance open data sharing with confidentiality in studies involving proprietary cinnoline derivatives?
- Methodological Answer : Deposit anonymized datasets (e.g., crystallography data, assay results) in public repositories (Zenodo, Figshare) under CC-BY licenses. Use controlled-access platforms for sensitive data (e.g., preclinical trial raw data) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Properties
CAS No. |
62196-38-7 |
---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylcinnoline |
InChI |
InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-10-16-17-14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
VCCCPWWSWHABEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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